4,4-difluoro-3-methylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H10F2S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-methylbutane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a butane backbone. One common method is the fluorination of 3-methylbutane-1-thiol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-3-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Compounds with different halogen or functional groups replacing the fluorine atoms.
Addition: Various organometallic compounds depending on the nucleophile used.
Scientific Research Applications
4,4-difluoro-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the thiol group.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoro-3-methylbutane-1-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The fluorine atoms can also influence the compound’s reactivity and interactions by altering its electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-methylbutane-1-thiol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
4,4-difluorobutane-1-thiol: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-fluoro-3-methylbutane-1-thiol: Contains only one fluorine atom, leading to different reactivity and interactions.
Uniqueness
4,4-difluoro-3-methylbutane-1-thiol is unique due to the presence of both fluorine atoms and a methyl group, which significantly influence its chemical reactivity and interactions. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2624128-74-9 |
---|---|
Molecular Formula |
C5H10F2S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.